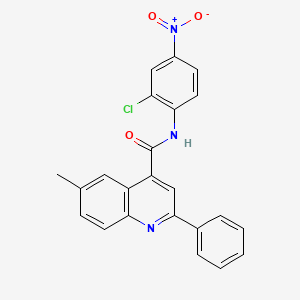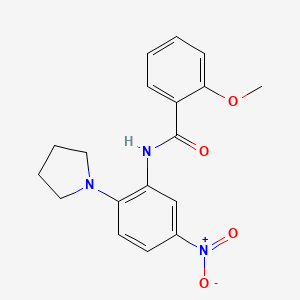![molecular formula C20H15BrO2 B4162495 {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone
Vue d'ensemble
Description
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone is an organic compound that features a bromophenyl group and a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 4-bromophenol with benzyl chloride in the presence of a base to form 4-(bromophenoxy)methylbenzene. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylmethanone moiety can be reduced to the corresponding alcohol, or oxidized to form carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Various substituted phenylmethanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
Applications De Recherche Scientifique
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone has been explored in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of {4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(4-chlorophenoxy)methyl]phenyl}(phenyl)methanone
- {4-[(4-fluorophenoxy)methyl]phenyl}(phenyl)methanone
- {4-[(4-methylphenoxy)methyl]phenyl}(phenyl)methanone
Uniqueness
{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Propriétés
IUPAC Name |
[4-[(4-bromophenoxy)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO2/c21-18-10-12-19(13-11-18)23-14-15-6-8-17(9-7-15)20(22)16-4-2-1-3-5-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOJFUULCXBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![propan-2-yl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-Phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4162435.png)
![N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B4162437.png)

![1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162457.png)

![1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione](/img/structure/B4162477.png)
![5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4162504.png)
![N-[2-(4-benzylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162513.png)
![1-[3-(2-Chlorophenoxy)propyl]benzimidazole](/img/structure/B4162514.png)
![N-(3,4-dichlorophenyl)-2-[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]acetamide](/img/structure/B4162522.png)
